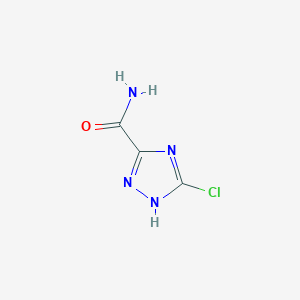

5-Chloro-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSLIRLHACAEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276008 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54671-66-8 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54671-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-1,2,4-triazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-chloro-1H-1,2,4-triazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 5-chloro-1H-1,2,4-triazole-3-carboxamide, a valuable building block in medicinal chemistry. The synthesis is presented in two key stages: the preparation of the intermediate, 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, via a Sandmeyer-type reaction, followed by its conversion to the target carboxamide. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters to ensure successful and reproducible synthesis.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The carboxamide functional group is also a critical component of many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two features in this compound makes it a highly sought-after precursor for the development of novel therapeutics. This guide aims to provide a clear and detailed pathway for its synthesis, empowering researchers to access this important molecule.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-step sequence starting from the commercially available 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The first step involves the conversion of the amino group to a chloro group via a diazotization-chlorination reaction, analogous to the Sandmeyer reaction. The resulting 5-chloro-1H-1,2,4-triazole-3-carboxylic acid is then converted to the target carboxamide.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid

This initial step is critical for introducing the chloro substituent onto the triazole ring. The transformation is achieved through a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.

Reaction Scheme

Caption: Conversion of the amino-triazole to the chloro-triazole.

Mechanistic Considerations

The reaction proceeds via the formation of a diazonium salt from the primary amine and nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).[1] This diazonium salt is a good leaving group (N₂) and is subsequently displaced by a chloride ion. The use of a copper(I) catalyst facilitates this displacement.[2]

Detailed Experimental Protocol

Materials:

-

5-amino-1H-1,2,4-triazole-3-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Distilled water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Preparation of the Copper(I) Chloride Solution:

-

In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 5-chloro-1H-1,2,4-triazole-3-carboxylic acid.

-

Dry the purified product under vacuum.

-

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid to the corresponding primary amide. A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted in situ with ammonia.[3][4][5]

Reaction Scheme

Caption: Amidation of the chloro-triazole carboxylic acid.

Mechanistic Considerations

Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5] The highly electrophilic acyl chloride then readily reacts with ammonia (from ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the stable carboxamide.

Detailed Experimental Protocol

Materials:

-

5-chloro-1H-1,2,4-triazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice

Procedure:

-

Formation of the Acyl Chloride:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-1H-1,2,4-triazole-3-carboxylic acid in an anhydrous solvent such as toluene or DCM.

-

Carefully add thionyl chloride (in excess, e.g., 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

-

Amidation:

-

Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure to remove excess thionyl chloride and the solvent. It is crucial to perform this step in a well-ventilated fume hood.[6]

-

Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., THF or dioxane).

-

Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A precipitate of the amide will form.

-

-

Work-up and Isolation:

-

Stir the mixture at room temperature for 1-2 hours after the addition is complete.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-amino-1H-1,2,4-triazole-3-carboxylic acid | C₃H₄N₄O₂ | 128.10 | Solid |

| 5-chloro-1H-1,2,4-triazole-3-carboxylic acid | C₃H₂ClN₃O₂ | 147.54 | Solid |

| This compound | C₃H₃ClN₄O | 146.54 | Solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers in drug discovery and development can efficiently access this valuable building block for the synthesis of novel therapeutic agents. Careful control of reaction conditions, particularly temperature and the handling of reactive intermediates, is paramount for achieving high yields and purity.

References

- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

-

Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]

-

RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

- Kaur, P., et al. (2018).

- Google Patents. (n.d.). Process for the preparation of 5-amino-3-chlorosulfonyl-1,2,4-triazole.

- Beilstein Journal of Organic Chemistry. (2021).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Tretyakov, B. A., et al. (2025).

-

MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

- National Institutes of Health. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

- CORE. (n.d.). UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS.

-

YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

-

ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. [Link]

- Google Patents. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

-

ResearchGate. (2025). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. [Link]

- Google Patents. (n.d.).

-

YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of the Triazole Scaffold

An In-Depth Technical Guide to 5-chloro-1H-1,2,4-triazole-3-carboxamide

Authored by a Senior Application Scientist

The 1,2,4-triazole ring is a privileged pharmacophore in modern medicinal chemistry and agrochemical design. Its bioisosteric relationship to the amide bond confers metabolic stability, while its hydrogen bonding capabilities and rigid structure allow for precise interactions with biological targets.[1] The introduction of a carboxamide moiety further enhances its potential for forming key hydrogen bonds with protein backbones, a feature critical in inhibitor design. This guide focuses on a specific, strategically important derivative: this compound, a versatile building block for creating novel chemical entities with diverse biological activities.

Core Physicochemical & Structural Characteristics

This compound is a distinct chemical entity whose utility is grounded in its fundamental properties. The presence of a chlorine atom at the 5-position provides a crucial handle for further chemical modification, typically through nucleophilic substitution reactions, while the carboxamide at the 3-position serves as a primary interaction point in biological systems.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 54671-66-8 | [2] |

| Molecular Formula | C₃H₃ClN₄O | Inferred |

| Molecular Weight | 146.54 g/mol | Inferred |

| Canonical SMILES | C1(=NN=C(N1)C(=O)N)Cl | Inferred |

| InChI Key | Inferred from structure | Inferred |

Note: Molecular formula and weight are calculated based on the structure, as specific experimental data was not found in the provided search results.

Structural Tautomerism: A Critical Consideration

Like many substituted 1,2,4-triazoles, this molecule can exist in different tautomeric forms. The proton on the triazole ring can reside on different nitrogen atoms. Theoretical and physical studies on related chloro-1,2,4-triazoles suggest that the 1H tautomer is generally the most stable.[3] Understanding this equilibrium is critical, as the dominant tautomer dictates the molecule's hydrogen bonding pattern and overall conformation, which directly impacts its interaction with target proteins.

Caption: Tautomeric forms of 5-chloro-1,2,4-triazole-3-carboxamide.

Synthesis Strategy and Mechanistic Rationale

While a direct, published protocol for this compound was not identified, its synthesis can be logically inferred from established methods for constructing the 1,2,4-triazole ring.[1][3][4] A robust and common approach involves the cyclization of an N-acyl aminoguanidine derivative.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points towards a precursor like oxalyl chloride and aminoguanidine. The key is the controlled formation of the necessary intermediates to ensure the correct regiochemistry of the final product.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Workflow (Hypothetical Protocol)

This protocol is a self-validating system based on established chemical principles for forming the 1,2,4-triazole core.

-

Step 1: Formation of an Acyl Intermediate.

-

Rationale: The first step involves creating an activated carbonyl species that can react selectively with aminoguanidine. Starting with a symmetrical precursor like oxalyl chloride and converting it to a mono-amide, mono-ester derivative provides controlled reactivity.

-

Procedure:

-

Cool a solution of oxalyl chloride in an anhydrous aprotic solvent (e.g., THF) to 0°C.

-

Add one equivalent of ammonia (as a solution in a suitable solvent) dropwise to form the mono-amide, mono-acid chloride.

-

The resulting intermediate is highly reactive and is typically used immediately in the next step.

-

-

-

Step 2: Condensation with Aminoguanidine.

-

Rationale: Aminoguanidine serves as the nitrogen backbone for the triazole ring. It will react with the acid chloride to form an N-acyl aminoguanidine.

-

Procedure:

-

Prepare a solution of aminoguanidine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent like ethanol.

-

Add the crude product from Step 1 to the aminoguanidine solution at room temperature and stir until the reaction is complete (monitored by TLC).

-

-

-

Step 3: Cyclization and Chlorination.

-

Rationale: Heating the N-acyl aminoguanidine intermediate, often in the presence of a base, induces cyclodehydration to form the 1,2,4-triazolone ring. Subsequent chlorination yields the final product.

-

Procedure:

-

Reflux the reaction mixture from Step 2 to facilitate cyclization, forming 5-oxo-1H-1,2,4-triazole-3-carboxamide.

-

After isolation, treat the triazolone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group (in its tautomeric form) to the chloro group.

-

Purify the final product, this compound, using recrystallization or column chromatography.

-

-

Applications in Drug Development & Research

The title compound is not an end-product but a high-value intermediate. Its structure combines two key features that make it attractive for library synthesis in drug discovery programs: a reactive chlorine atom for diversification and a carboxamide group for target engagement.

Role as a Versatile Chemical Scaffold

The true value of this compound lies in its potential as a building block. The chlorine at the C5 position is a good leaving group, allowing for nucleophilic aromatic substitution (SNA_r) reactions with a wide range of nucleophiles.

Caption: Diversification pathways from the core scaffold.

Potential Therapeutic Areas

Derivatives of the 1,2,4-triazole-3-carboxamide core have shown significant promise in several therapeutic areas:

-

Anticancer Agents: The triazole scaffold is a component of numerous compounds designed to target cancer cells.[5] The carboxamide group can mimic peptide bonds and interact with enzyme active sites, such as kinases.[5]

-

Antifungal/Antimicrobial Agents: Triazoles are famous for their antifungal properties (e.g., fluconazole). Novel carboxamide derivatives have been synthesized and shown to possess potent activity against various phytopathogenic fungi.[6]

-

Antiparasitic Drugs: A related series of 5-amino-1,2,3-triazole-4-carboxamides was identified as a novel hit series against Trypanosoma cruzi, the parasite that causes Chagas' disease.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, handling procedures should be based on those for structurally related and potentially hazardous chemicals.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound represents a strategically valuable, yet underexplored, chemical intermediate. Its synthesis is achievable through established heterocyclic chemistry principles. The combination of a reactive chloro group and a biologically relevant carboxamide moiety makes it an ideal starting point for generating diverse chemical libraries. For researchers in drug discovery and agrochemical development, this compound offers a robust platform for creating novel, patentable molecules with the potential for significant biological activity.

References

-

MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

-

Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

-

MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

-

PubMed. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. [Link]

-

Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. [Link]

-

PubChem. 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. [Link]

-

PMC - NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

PubMed Central. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

-

NIH. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. [Link]

-

ResearchGate. Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. [Link]

-

Semantic Scholar. An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 54671-66-8|this compound|BLD Pharm [bldpharm.com]

- 3. ijsr.net [ijsr.net]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 5-chloro-1H-1,2,4-triazole-3-carboxamide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of 5-chloro-1H-1,2,4-triazole-3-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in drug development.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a chlorine atom and a carboxamide group at the 5- and 3-positions, respectively, modulates the electronic and steric properties of the triazole ring, offering a unique pharmacophore for targeted therapeutic design. This document serves as a technical resource, consolidating available data and providing expert insights into the scientific application of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound and its closely related carboxylic acid analog for comparative analysis.

| Property | This compound | 5-chloro-1H-1,2,4-triazole-3-carboxylic acid |

| CAS Number | 54671-66-8 | 21733-03-9[3][4] |

| Molecular Formula | C₃H₃ClN₄O | C₃H₂ClN₃O₂[3] |

| Molecular Weight | 146.54 g/mol | 147.52 g/mol [3] |

| Appearance | Solid (expected) | Solid[5] |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF. | Data not available. |

| Purity | Typically available at ≥98%[6] | Typically available at 95%[3] |

Note: Some physical properties for the carboxamide are inferred based on the properties of similar small molecule heterocyclic compounds.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, often involving the cyclization of a suitable precursor. A general and logical synthetic pathway is outlined below. The reactivity of the compound is dictated by the electrophilic nature of the chlorinated triazole ring and the nucleophilic character of the carboxamide group.

Sources

- 1. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. 6-methyl-3,6-diazabicyclo[3.2.0]heptane | CymitQuimica [cymitquimica.com]

- 4. 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | 21733-03-9 [chemicalbook.com]

- 5. 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

A Guide to the Spectroscopic Characterization of 5-chloro-1H-1,2,4-triazole-3-carboxamide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities.[1][2] The specific compound of interest, 5-chloro-1H-1,2,4-triazole-3-carboxamide, represents a key synthetic intermediate. Its reactive chloro- and carboxamide- functionalities provide versatile handles for the construction of more complex molecular architectures.

Accurate and unambiguous structural confirmation of such building blocks is paramount to ensure the integrity of subsequent research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and practical framework for researchers in the field.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key features include the aromatic 1,2,4-triazole ring, a chlorine substituent at position 5, a carboxamide group at position 3, and a proton on one of the ring's nitrogen atoms.

Caption: A simplified fragmentation pathway for the target compound in ESI-MS.

Experimental Protocols

To ensure data of the highest quality and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic analysis.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard. [3]4. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. Use the solvent peak (δ ≈ 39.5 ppm) for referencing. [3]

IR Data Acquisition (ATR Method)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as a 1:1 mixture of methanol and water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-300 amu). The fragmentor voltage can be varied to induce fragmentation if needed. [4]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and literature precedents for related structures, serves as a robust benchmark for researchers. By following the outlined protocols, scientists can confidently verify the structure and purity of this important chemical intermediate, ensuring the reliability and success of their synthetic endeavors.

References

- BenchChem.

- AIP Publishing.

- ResearchGate.

- Synthesis and Spectral Characterization of 1,2,4-triazole deriv

- ResearchGate. (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.

- The Royal Society of Chemistry.

- IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- PSE Community.org.

- PubMed.

- ResearchGate.

- PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

Sources

Strategic Synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxamide: A Guide to Starting Materials and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-1,2,4-triazole-3-carboxamide is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. Its synthesis, while achievable, requires a nuanced understanding of triazole chemistry and strategic functional group manipulation. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the selection of starting materials and the rationale behind key reaction steps. We will dissect the synthesis into two primary stages: the construction of a versatile 5-amino-1,2,4-triazole intermediate and its subsequent transformation into the final chlorinated target. Detailed protocols, mechanistic insights, and process optimization strategies are presented to equip researchers and drug development professionals with a comprehensive framework for accessing this valuable compound.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to serve as a bioisostere for amide and ester groups.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The specific target of this guide, this compound, is the aglycon of the well-known antiviral drug Ribavirin, highlighting its fundamental importance as a molecular precursor.[5] A robust and scalable synthetic route is therefore critical for programs engaged in the development of novel triazole-based therapeutics.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound identifies a key transformation: the conversion of a 5-amino group to the target 5-chloro substituent. This is classically achieved via a Sandmeyer-type reaction.[6] This pinpoints 5-amino-1H-1,2,4-triazole-3-carboxamide (or its corresponding carboxylic acid/ester) as the pivotal intermediate. The synthesis of this amino-triazole core, in turn, can be efficiently accomplished by the cyclization of readily available, acyclic precursors.

The overall synthetic strategy can be visualized as follows:

Caption: Retrosynthetic pathway for the target compound.

This guide will systematically detail the forward synthesis, starting with the construction of the triazole ring system.

Part I: Synthesis of the Core Intermediate: 5-Amino-1H-1,2,4-triazole-3-carboxamide

The most direct and widely adopted method for constructing the 5-amino-1,2,4-triazole-3-carboxamide scaffold involves the condensation of aminoguanidine with a derivative of oxalic acid.[7] This approach is advantageous due to the commercial availability and low cost of the starting materials.

Causality Behind Experimental Choices:

-

Starting Materials: Aminoguanidine bicarbonate or hydrochloride is selected as the nitrogen-rich component, providing three of the five atoms for the heterocyclic ring.[8][9] An oxalic acid derivative, such as diethyl oxalate or oxalic acid itself, serves as the two-carbon electrophilic synthon required to complete the ring.

-

Reaction Sequence: The synthesis typically proceeds in two steps: an initial condensation to form an intermediate acylaminoguanidine, followed by a base- or heat-induced cyclodehydration to yield the aromatic triazole ring.[7][10]

-

Amide Formation: To arrive at the desired 3-carboxamide, the synthesis can be routed through the corresponding 3-carboxylic acid or 3-carboxylate ester. The ester is often preferred as it is readily purified and can be converted to the amide in a clean, high-yielding ammonolysis step.

Table 1: Comparison of Reagents for Triazole Core Synthesis

| C2 Synthon | Aminoguanidine Salt | Key Intermediate | Advantages | Disadvantages |

| Diethyl Oxalate | Bicarbonate | 5-Amino-1,2,4-triazole-3-carboxylic acid ethyl ester | Good yields, clean reaction, intermediate ester is easily purified. | Requires subsequent ammonolysis step. |

| Oxalic Acid | Bicarbonate | 5-Amino-1,2,4-triazole-3-carboxylic acid | More direct route to the acid intermediate. | Can require harsher conditions for cyclization; isolation may be more complex.[7] |

Experimental Protocol 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxamide (via Ester Intermediate)

Step 1a: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Aminoguanidine: Once the sodium has fully dissolved and the solution has cooled, add aminoguanidine hydrochloride (1.0 eq.). Stir the resulting suspension for 30 minutes at room temperature.

-

Condensation: Add diethyl oxalate (1.1 eq.) dropwise to the suspension. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol, and then with diethyl ether. The solid can be neutralized with acetic acid and recrystallized from water or ethanol to yield the pure ester product.

Step 1b: Ammonolysis to 5-Amino-1H-1,2,4-triazole-3-carboxamide

-

Reaction Setup: Place the ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate from the previous step into a sealed pressure vessel or a robust, tightly sealed flask.

-

Ammonolysis: Add a saturated solution of ammonia in methanol (methanolic ammonia). Ensure a significant excess of ammonia is used.

-

Heating: Seal the vessel and heat at 80-100 °C for 12-24 hours. The progress should be monitored by TLC or LC-MS until the starting ester is consumed.

-

Isolation: Cool the vessel to room temperature. The product, 5-amino-1H-1,2,4-triazole-3-carboxamide, will typically precipitate from the solution. Filter the solid, wash with cold methanol, and dry under vacuum to obtain the desired intermediate.

Part II: Chlorination via the Sandmeyer Reaction

The conversion of the aromatic primary amine at the C5 position to a chloride is the critical, final step. The Sandmeyer reaction is the method of choice, proceeding via a diazonium salt intermediate.[6] This reaction is a cornerstone of aromatic chemistry for installing a wide variety of functional groups.[11]

Mechanistic Principles:

The reaction involves two distinct stages:

-

Diazotization: The 5-amino group is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[12]

-

Displacement: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) species catalyzes a single-electron transfer (SET) process, leading to the formation of an aryl radical and the evolution of nitrogen gas. The radical then abstracts a chlorine atom from the copper(II) species, yielding the final chlorinated product and regenerating the copper(I) catalyst.[6][13]

Diagram of the Sandmeyer Reaction Workflow

Caption: Workflow for the Sandmeyer chlorination reaction.

Experimental Protocol 2: Sandmeyer Reaction

-

Diazotization:

-

Suspend 5-amino-1H-1,2,4-triazole-3-carboxamide (1.0 eq.) in concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the triazole suspension, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30-45 minutes at 0-5 °C after the addition is complete.

-

-

Copper(I) Chloride Mediated Displacement:

-

In a separate, larger flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt suspension from the first step to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Control the rate of addition to maintain the reaction temperature below 10 °C and to keep the effervescence manageable.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice water.

-

Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Conclusion

The synthesis of this compound is a well-established process that hinges on a two-part strategy: the initial formation of a 5-amino-1,2,4-triazole core followed by a robust Sandmeyer reaction. The most efficient pathway to the core intermediate utilizes the cyclocondensation of aminoguanidine with an oxalic acid derivative, preferably diethyl oxalate, to allow for a straightforward ammonolysis of the resulting ester. The subsequent chlorination requires careful temperature control but is a reliable method for installing the C5-chloro substituent. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently and efficiently produce this valuable building block for application in pharmaceutical research and development.

References

-

Ghomi, J. S., & Ziarati, A. (2018). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity, 23(1), 195-203. Available from: [Link]

-

ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available from: [Link]

-

Andreeva, E. I., et al. (2023). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. Mendeleev Communications, 33(5), 653-655. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available from: [Link]

-

De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Medicinal Chemistry Letters, 9(12), 1230-1235. Available from: [Link]

-

Yin, P., et al. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 6(103), 101344-101351. Available from: [Link]

-

Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654-9662. Available from: [Link]

-

ResearchGate. (2019). A New Effective Method for the Synthesis of 1,2,4-Triazole-3-carboxamide and Ribavirin Derivatives. Request PDF. Available from: [Link]

-

Osipyan, A., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(21), 7247. Available from: [Link]

-

Al-Masoudi, A. A. J., & Al-Sultani, K. A. K. (2022). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-13. Available from: [Link]

-

Chandra, R., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(27), 5022-5026. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

ResearchGate. (2022). Synthetic approaches toward 3-amino-1,2,4-triazoles. Figure. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][14][15]Triazole Derivatives. Letters in Drug Design & Discovery, 15(5). Available from: [Link]

-

Fine Chemical Technologies. (2022). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available from: [Link]

-

Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Thieme. Available from: [Link]

-

Khan Academy. Sandmeyer reaction. Available from: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. Available from: [Link]

-

Sineva, O. N., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(24), 5942. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982287. Available from: [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

-

Petukhov, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceuticals, 16(11), 1599. Available from: [Link]

-

National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

-

ResearchGate. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. PDF. Available from: [Link]

-

National Institutes of Health. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available from: [Link]

-

PubChem. 1,2,4-Triazole-3-carboxamide. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. m.mathnet.ru [m.mathnet.ru]

- 8. mdpi.com [mdpi.com]

- 9. ijisrt.com [ijisrt.com]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of 5-Chloro-1H-1,2,4-triazole-3-carboxamide: Mechanisms and Synthesis

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms leading to the formation of 5-chloro-1H-1,2,4-triazole-3-carboxamide, a valuable heterocyclic building block in medicinal chemistry. The synthesis is logically dissected into two primary stages: the construction of a 5-amino-1H-1,2,4-triazole-3-carboxylic acid precursor, followed by a Sandmeyer-type transformation to install the C5-chloro substituent. This document elucidates the underlying chemical principles, explains the causality behind procedural choices, and provides detailed experimental protocols for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is a key synthetic intermediate whose structural core, 1,2,4-triazole-3-carboxamide, is the aglycone of the broad-spectrum antiviral agent Ribavirin. The presence of a chloro group at the C5 position provides a reactive handle for further functionalization via nucleophilic substitution, making it a versatile precursor for the development of novel therapeutic agents.

The most logical and efficient synthetic approach involves a two-part strategy. A retrosynthetic analysis reveals that the target molecule can be derived from the readily accessible intermediate, 5-amino-1H-1,2,4-triazole-3-carboxamide. This precursor, in turn, can be constructed from simple acyclic starting materials.

Overall Synthetic Workflow

The synthesis proceeds through the formation of a key aminotriazole intermediate followed by diazotization and chlorination.

Part I: Mechanistic Formation of the 1,2,4-Triazole Core

The foundational step is the construction of the 5-amino-1,2,4-triazole ring system. A robust method involves the condensation of aminoguanidine with a dicarbonyl compound, such as diethyl oxalate, followed by a base- or heat-induced cyclization.[1][2]

Mechanism of Ring Formation

-

Nucleophilic Acyl Substitution: The more nucleophilic terminal nitrogen of aminoguanidine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form the N-acylaminoguanidine intermediate.

-

Intramolecular Cyclization: Under basic or thermal conditions, the hydrazone-like nitrogen of the intermediate attacks the second carbonyl (amide) carbon. This step is often the rate-determining step for ring closure.

-

Dehydration/Aromatization: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring. The product is 5-amino-1H-1,2,4-triazole-3-carboxylic acid (after hydrolysis of the remaining ester).

-

Amidation: The carboxylic acid is then converted to the primary carboxamide. This can be achieved via several standard methods, most commonly by converting the acid to an acid chloride (e.g., using SOCl₂) followed by reaction with ammonia.

Part II: Mechanism of Sandmeyer Chlorination

With the 5-amino-1H-1,2,4-triazole-3-carboxamide intermediate in hand, the crucial C5-chloro group is introduced via the Sandmeyer reaction. This classic transformation provides an efficient route to replace an aromatic amino group with a halide.[3][4]

Mechanism of Diazotization and Chlorination

-

Formation of Diazonium Salt: The primary amino group at the C5 position is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). The acid protonates sodium nitrite to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the active electrophile. The amino group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable 5-triazolediazonium salt is formed. Maintaining low temperature is critical as diazonium salts can be unstable and decompose.

-

Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The mechanism is thought to proceed via a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating a triazolyl radical, nitrogen gas (N₂), and Cu(II)Cl.

-

Halogen Transfer: The triazolyl radical then abstracts a chlorine atom from the Cu(II)Cl species to form the final this compound product and regenerate the Cu(I) catalyst.[4]

Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxamide

-

Step A: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

-

To a solution of aminoguanidine bicarbonate (1.0 eq) in water, add diethyl oxalate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours. During this time, the initial reactants will condense and cyclize.

-

Add a solution of sodium hydroxide (2.5 eq) and continue to reflux for an additional 2 hours to saponify the ethyl ester.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~2-3.

-

The product, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.[1]

-

-

Step B: Amidation

-

Suspend the dried carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq) and add a catalytic amount of DMF.

-

Heat the mixture at 70 °C for 2-3 hours until a clear solution is formed and gas evolution ceases.

-

Cool the mixture and remove excess thionyl chloride under reduced pressure.

-

Carefully add the crude acid chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide (~10 eq).

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated 5-amino-1H-1,2,4-triazole-3-carboxamide by filtration, wash with cold water, and dry.

-

Protocol 2: Synthesis of this compound

-

Diazotization:

-

Suspend 5-amino-1H-1,2,4-triazole-3-carboxamide (1.0 eq) in concentrated hydrochloric acid at 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |

| 1A | Aminoguanidine, Diethyl Oxalate, NaOH | Water | 100 | 6 - 8 | 60-70% |

| 1B | Carboxylic Acid, SOCl₂, NH₄OH | Thionyl Chloride / Water | 70 / 0 | 3 - 5 | 75-85% |

| 2 | 5-Amino Intermediate, NaNO₂, CuCl | Conc. HCl | 0 - 25 | 2 - 4 | 50-65% |

References

- Aly, A. A., et al. (2018). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity, 23(1), 195-203.

- Chudinov, M. V., et al. (2021). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential.

- Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(34), 19631-19641.

- Wyatt, P. G., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(18), 7679-7699.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances. Available at: [Link]

- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988285.

- Potemkin, V., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(21), 6649.

- Klapötke, T. M., et al. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 23(15), 5849-5853.

- Rancati, G., et al. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 8(19), 349-356.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-1H-1,2,4-triazole-3-carboxamide

Abstract

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antifungal properties. This technical guide delves into the therapeutic potential of a specific derivative, 5-chloro-1H-1,2,4-triazole-3-carboxamide, by exploring its likely molecular targets. While direct experimental data on this particular compound is emerging, a comprehensive analysis of structurally related 1,2,4-triazole-3-carboxamides allows for the confident postulation and validation of several key therapeutic targets. This document provides a detailed examination of these targets, the mechanistic rationale for their inhibition, and robust, step-by-step experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel triazole derivatives.

Introduction: The 1,2,4-Triazole-3-Carboxamide Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its high chemical stability, make it a privileged scaffold in drug design. The carboxamide moiety further enhances its drug-like properties by providing an additional site for interaction with biological targets.

The introduction of a chloro group at the 5-position of the triazole ring is anticipated to significantly influence the compound's physicochemical properties and biological activity. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the electron-withdrawing nature of chlorine can alter the charge distribution of the triazole ring, potentially enhancing its interaction with specific amino acid residues in an enzyme's active site.

This guide will focus on the following potential therapeutic targets for this compound, based on the established activities of its structural analogs:

-

Inosine Monophosphate Dehydrogenase (IMPDH)

-

Protein Kinases (EGFR, BRAF)

-

Tubulin Polymerization

-

Cyclooxygenase-2 (COX-2)

-

Aromatase (CYP19A1)

Inosine Monophosphate Dehydrogenase (IMPDH): A Target for Antiviral and Anticancer Therapy

Mechanistic Rationale

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for DNA and RNA synthesis. Consequently, the inhibition of IMPDH can lead to the depletion of intracellular guanine nucleotide pools, thereby arresting cell proliferation. This mechanism is the basis for the antiviral activity of Ribavirin, a well-known 1,2,4-triazole-3-carboxamide derivative.[1] The potent competitive inhibition of IMPDH by the 5'-phosphate metabolite of Ribavirin suggests that this compound, upon intracellular phosphorylation, could act similarly.[1] Given the reliance of rapidly proliferating cancer cells on de novo nucleotide synthesis, IMPDH is also a validated target for anticancer therapy.[2]

dot

Caption: A generalized workflow for a luminescent kinase inhibition assay.

Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescent)

This protocol describes a luminescent assay to measure the inhibition of EGFR kinase activity, adaptable for other kinases like BRAF. [3][4] Materials:

-

Recombinant human EGFR (or BRAF) enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compound in the kinase buffer.

-

Assay Setup (in a 384-well plate):

-

Add 1 µl of the test compound at various concentrations (or 5% DMSO as a control).

-

Add 2 µl of the diluted enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization: A Classic Anticancer Target

Mechanistic Rationale

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their dynamic instability is crucial for proper chromosome segregation during cell division. Compounds that interfere with tubulin polymerization, either by inhibiting assembly or by stabilizing microtubules, can arrest cells in mitosis and induce apoptosis. This makes tubulin a highly validated target for cancer chemotherapy. Some 1,2,4-triazole derivatives have been shown to act as tubulin inhibitors. [5]They can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

dot

Caption: Inhibition of tubulin polymerization disrupts microtubule dynamics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of test compounds on tubulin polymerization by measuring the fluorescence enhancement of a reporter dye that incorporates into microtubules as they form. [6][7] Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound

-

Paclitaxel (stabilizing agent control) and Nocodazole (destabilizing agent control)

-

96-well, opaque, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution in General Tubulin Buffer with GTP and the fluorescent reporter.

-

Assay Setup (on ice):

-

Add the tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add the test compound at various concentrations (or solvent control). Include wells with paclitaxel and nocodazole as controls.

-

-

Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measurement: Monitor the fluorescence (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound-treated samples to the control. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase. Calculate the IC50 value based on the inhibition of polymerization at a specific time point.

Cyclooxygenase-2 (COX-2): An Anti-inflammatory and Chemopreventive Target

Mechanistic Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and is upregulated at sites of inflammation. [8]Overexpression of COX-2 has also been implicated in the pathogenesis of several types of cancer, promoting angiogenesis, inhibiting apoptosis, and modulating inflammation and immune surveillance. Therefore, selective COX-2 inhibitors are valuable as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs, and they also have potential as cancer chemopreventive agents. The structural features of some carboxamide-containing heterocyclic compounds allow them to selectively bind to the active site of COX-2. [9]

dot

Caption: COX-2 converts arachidonic acid to prostaglandins, which are involved in inflammation and cancer.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors based on the detection of Prostaglandin G2, an intermediate product of the COX reaction. [1][5] Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

This compound

-

Celecoxib (selective COX-2 inhibitor control)

-

96-well, opaque, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.

-

Assay Setup:

-

Add the test compound at various concentrations (or solvent control) to the wells.

-

Add the COX-2 enzyme to all wells except the blank.

-

Add the COX Probe and COX Cofactor mixture.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Choose two time points in the linear range of the reaction and calculate the change in fluorescence. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Aromatase (CYP19A1): A Target in Hormone-Dependent Cancers

Mechanistic Rationale

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues. Since the growth of many breast cancers is estrogen-dependent, aromatase inhibitors are a mainstay of endocrine therapy for hormone receptor-positive breast cancer. The 1,2,4-triazole ring is a key pharmacophore in several non-steroidal aromatase inhibitors, such as anastrozole and letrozole. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its catalytic activity. [10]Given this strong precedent, this compound is a promising candidate for an aromatase inhibitor.

dot

Caption: Aromatase inhibition blocks the conversion of androgens to estrogens.

Experimental Protocol: Aromatase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay using a fluorogenic aromatase substrate to screen for inhibitors. [11] Materials:

-

Human recombinant aromatase (CYP19A1) microsomes

-

Assay Buffer

-

Fluorogenic aromatase substrate

-

NADPH regenerating system

-

This compound

-

Letrozole (positive control inhibitor)

-

96-well, opaque plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound and letrozole.

-

Assay Setup:

-

Add the assay buffer, aromatase microsomes, and the NADPH regenerating system to the wells.

-

Add the test compound at various concentrations (or solvent control).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 485/530 nm).

-

Data Analysis: The fluorescence intensity is proportional to the aromatase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Summary and Future Directions

The 1,2,4-triazole-3-carboxamide scaffold is a versatile platform for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, this compound is a promising candidate for targeting a range of enzymes implicated in cancer, viral infections, and inflammation. The table below summarizes the potential targets and their relevance.

| Therapeutic Target | Disease Relevance | Rationale for Targeting |

| IMPDH | Cancer, Viral Infections | Inhibition of nucleotide biosynthesis, arresting proliferation. |

| Protein Kinases (EGFR, BRAF) | Cancer | Blockade of oncogenic signaling pathways. |

| Tubulin | Cancer | Disruption of mitotic spindle formation, inducing apoptosis. |

| COX-2 | Inflammation, Cancer | Reduction of pro-inflammatory prostaglandins and pro-tumorigenic effects. |

| Aromatase (CYP19A1) | Hormone-Dependent Cancer | Depletion of estrogens required for tumor growth. |

Future research should focus on the systematic experimental validation of these targets for this compound using the protocols outlined in this guide. Furthermore, cell-based assays should be employed to confirm the on-target activity and to assess the compound's overall cellular effects, such as induction of apoptosis and cell cycle arrest. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising compound. The insights gained from such studies will pave the way for the potential development of this compound as a novel therapeutic agent.

References

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

- Desai, N. C., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 114, 105078.

- Isloor, A. M., et al. (2013). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in-corporating 1,2,4-triazole and Schiff base moieties. Arabian Journal of Chemistry, 9, S1222-S1228.

- Jadhav, S. D., et al. (2022). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Letters in Drug Design & Discovery, 19(9), 856-868.

- Streeter, D. G., et al. (1973). Mechanism of action of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent.

- Sumalatha, Y., et al. (2020). Synthesis and in-vitro anti-cancer activity of novel 1,2,4-triazole incorporated thiazolepyridine derivatives.

- Sunil, D., et al. (2013). Synthesis, characterization and anticancer activity of some new 1,2,4-triazole schiff bases. Der Pharma Chemica, 5(1), 224-230.

- Parlak, A. E., et al. (2019). Synthesis, characterization, and in vitro antitumor activity of novel 1,2,4-triazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 739-750.

- Ghanaat, J., et al. (2020). Synthesis and antiproliferative activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives. Research in Pharmaceutical Sciences, 15(4), 365-375.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 20, 2026, from [Link]

- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5987.

- Zhidkova, E., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(17), 2005-2014.

- Jordan, M. A., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 16(5), 278-289.

- Amporndanai, K., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16986.

- Nemr, M. T. M., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2290461.

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 20, 2026, from [Link]

- Sabat, M., et al. (2022).

-

BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved January 20, 2026, from [Link]

- Lominchar, A. T., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ACS Chemical Biology, 16(10), 1957–1964.

-

U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Retrieved January 20, 2026, from [Link]

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved January 20, 2026, from [Link]

-

Biomedical Research Service Center. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved January 20, 2026, from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 20, 2026, from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. maxanim.com [maxanim.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. epa.gov [epa.gov]

- 11. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Chloro-1H-1,2,4-triazole-3-carboxamide as a Novel Fungicide

Introduction and Scientific Context

The 1,2,4-triazole scaffold is a cornerstone in the development of modern fungicides, with many commercially successful products belonging to this class.[1][2] These agents are critical in both medicine and agriculture for managing fungal pathogens.[1][3] This document provides detailed application notes and protocols for the preliminary evaluation of a novel derivative, 5-chloro-1H-1,2,4-triazole-3-carboxamide, as a potential broad-spectrum fungicide.